
Bis(3-carboxyphenyl)iodanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-carboxyphenyl)iodanium bromide: is a hypervalent iodine compound, specifically an iodonium salt. These compounds are known for their unique reactivity and stability, making them valuable in various chemical applications. The structure of this compound consists of two 3-carboxyphenyl groups attached to an iodine atom, with a bromide ion as the counterion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(3-carboxyphenyl)iodanium bromide can be synthesized through a one-pot method involving the reaction of iodoarenes with arenes in the presence of an oxidant. Common oxidants used include Oxone (potassium peroxymonosulfate) and sodium perborate . The reaction typically involves the following steps:
Iodination: The iodoarene is iodinated using an oxidant.
Oxidation: The iodinated intermediate is further oxidized to form the iodonium salt.
Coupling: The oxidized intermediate is coupled with an arene to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-carboxyphenyl)iodanium bromide undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, where the aryl groups can be transferred to nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidants include Oxone and sodium perborate
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in substitution reactions, the aryl group from the iodonium salt is transferred to the nucleophile, forming arylated products .
Applications De Recherche Scientifique
Chemistry: Bis(3-carboxyphenyl)iodanium bromide is used as an arylating agent in organic synthesis.
Biology and Medicine: In biological research, iodonium salts are explored for their potential as imaging agents and in drug development. Their unique reactivity allows for the modification of biomolecules, aiding in the study of biological processes .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its role as a photoinitiator in polymerization reactions is particularly noteworthy .
Mécanisme D'action
The mechanism of action of bis(3-carboxyphenyl)iodanium bromide involves the transfer of aryl groups to nucleophiles. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic species. The molecular targets and pathways involved include the activation of nucleophiles and the formation of aryl-nucleophile bonds .
Comparaison Avec Des Composés Similaires
Diacetoxyiodobenzene: Another hypervalent iodine compound used as an oxidizing agent.
Phenyliodine(III)diacetate: Commonly used in organic synthesis for oxidation reactions.
Uniqueness: Bis(3-carboxyphenyl)iodanium bromide is unique due to its specific structure, which allows for selective arylation reactions. Its stability and reactivity make it a valuable reagent in various chemical processes .
Propriétés
Numéro CAS |
83031-68-9 |
|---|---|
Formule moléculaire |
C14H10BrIO4 |
Poids moléculaire |
449.03 g/mol |
Nom IUPAC |
bis(3-carboxyphenyl)iodanium;bromide |
InChI |
InChI=1S/C14H9IO4.BrH/c16-13(17)9-3-1-5-11(7-9)15-12-6-2-4-10(8-12)14(18)19;/h1-8H,(H-,16,17,18,19);1H |
Clé InChI |
VTOITNZYALCDDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(=O)O)C(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


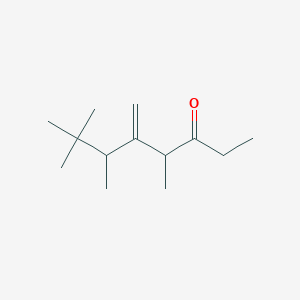


![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

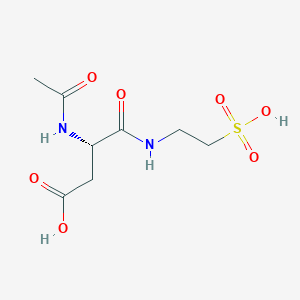
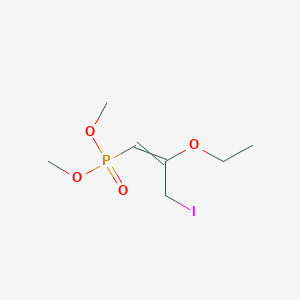
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
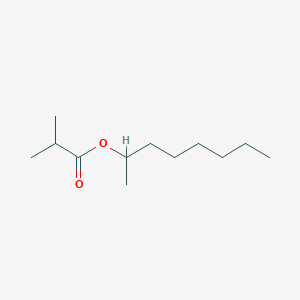
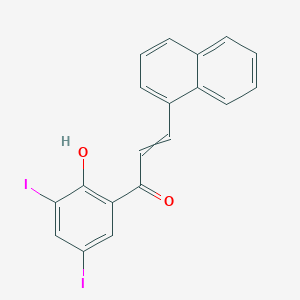

![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
